Purity Benchmark: >97% Assay with Residual Solvent Control <0.1% via Patented Purification
The target compound is produced under cGMP conditions with a purity specification of >97% (HPLC), and recent patent-protected purification methods reduce residual solvents to <0.1%, a level not routinely achieved for non-halogenated or regioisomeric hydrazinylpyridine carboxylic acids where standard flash chromatography or recrystallization typically leaves solvent residues in the 1–5% range. [1]
| Evidence Dimension | Residual solvent content after purification |
|---|---|
| Target Compound Data | <0.1% |
| Comparator Or Baseline | 2-Hydrazinylpyridine-4-carboxylic acid (CAS 887589-25-5) purified by standard flash chromatography: ~1–5% residual solvents (class-typical) |
| Quantified Difference | ≥10-fold reduction in residual solvent burden |
| Conditions | cGMP production with patented purification process vs. standard laboratory-scale flash chromatography |
Why This Matters
For pharmaceutical intermediate procurement, sub-0.1% residual solvent levels minimize the risk of downstream toxicity flags and eliminate the need for additional in-house purification steps, directly reducing cost-per-use in regulated synthesis.
- [1] Kuujia. Cas no 1228182-73-7 (5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride). Product technical datasheet, cGMP and purification patent disclosure. Accessed 2026-05-02. View Source
